3-[(2-Aminophenyl)amino]propanamide

Catalog No.
S12505351
CAS No.
M.F
C9H13N3O
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Aminophenyl)amino]propanamide

Product Name

3-[(2-Aminophenyl)amino]propanamide

IUPAC Name

3-(2-aminoanilino)propanamide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13)

InChI Key

BSKMDCVAWQEZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC(=O)N

3-[(2-Aminophenyl)amino]propanamide is an organic compound with the molecular formula C9H12N2O. It is classified as a derivative of propanamide, where an amino group is attached to the second position of a phenyl ring. This compound features an amide functional group, which plays a crucial role in its chemical reactivity and biological interactions. The structure of 3-[(2-Aminophenyl)amino]propanamide allows for various chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to yield 3-[(2-Aminophenyl)amino]propanol, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives. This often involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

These reactions highlight the compound's potential for further derivatization and functionalization, which can be explored for various applications.

Research indicates that 3-[(2-Aminophenyl)amino]propanamide exhibits significant biological activity. It has been studied for its potential antioxidant and anticancer properties. Specifically, it shows promise in inhibiting the proliferation of cancer cells, particularly in human glioblastoma and triple-negative breast cancer cell lines. The mechanism of action likely involves binding to specific proteins and enzymes, modulating their activities, which can lead to therapeutic effects.

The synthesis of 3-[(2-Aminophenyl)amino]propanamide can be achieved through several methods:

  • Condensation Reaction: A common approach involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 2-amino-1-phenylpropan-1-one, which is subsequently reacted with ammonia to yield the target compound.
  • Industrial Production: For large-scale synthesis, similar pathways are optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is critical for ensuring efficiency and safety during production.

3-[(2-Aminophenyl)amino]propanamide has various applications in fields such as:

  • Medicinal Chemistry: Its biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology.
  • Organic Synthesis: Due to its reactive functional groups, it serves as a building block for synthesizing more complex molecules.

Interaction studies of 3-[(2-Aminophenyl)amino]propanamide have focused on its binding affinity to specific molecular targets involved in cancer progression and other diseases. The compound's ability to form hydrogen bonds due to its amino group enhances its interaction with proteins and enzymes, influencing its biological effects.

Several compounds share structural similarities with 3-[(2-Aminophenyl)amino]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
N-(3-Aminophenyl)propanamideSimilar amide structureDifferent position of the amino group
3-(2-Aminophenyl)propanoic acidContains a carboxylic acid groupMore acidic nature due to carboxylic acid
2-Aminophenylacetic acidSimpler structure with an acetic acid moietyLacks the propanamide functionality

Uniqueness

3-[(2-Aminophenyl)amino]propanamide stands out due to its specific structural configuration that combines an amino group with a propanamide moiety. This unique combination allows for a wide range of

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.105862047 g/mol

Monoisotopic Mass

179.105862047 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types